molecular formula C11H12BrNO2 B8168313 Allyl 4-bromobenzylcarbamate

Allyl 4-bromobenzylcarbamate

Cat. No.: B8168313
M. Wt: 270.12 g/mol
InChI Key: DZGODWVOSJPUSW-UHFFFAOYSA-N
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Description

Allyl 4-bromobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an allyl group, a 4-bromobenzyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-bromobenzylcarbamate typically involves the reaction of 4-bromobenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromobenzylamine+allyl chloroformateAllyl 4-bromobenzylcarbamate+HCl\text{4-bromobenzylamine} + \text{allyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-bromobenzylamine+allyl chloroformate→Allyl 4-bromobenzylcarbamate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The carbamate group can be reduced to form amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

Allyl 4-bromobenzylcarbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to form stable carbamate linkages.

    Material Science: It is utilized in the preparation of polymers and other materials with specific functional properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Allyl 4-bromobenzylcarbamate involves the interaction of its functional groups with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The allyl group can participate in radical reactions, while the bromobenzyl group can undergo electrophilic aromatic substitution.

Comparison with Similar Compounds

    Benzyl 4-bromobenzylcarbamate: Similar structure but with a benzyl group instead of an allyl group.

    Allyl carbamate: Lacks the bromobenzyl group, making it less reactive in certain substitution reactions.

    4-bromobenzylamine: Precursor to Allyl 4-bromobenzylcarbamate, lacks the carbamate and allyl groups.

Uniqueness: this compound is unique due to the presence of both an allyl group and a 4-bromobenzyl group, which confer distinct reactivity and functional properties. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

prop-2-enyl N-[(4-bromophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGODWVOSJPUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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